Synthetic Step Reduction: Direct Ni-Electrocatalytic C–C Coupling of α‑Bromoglutarimides vs. Multi‑Step Routes to Cereblon Ligands
In a landmark methodology study, commercial α‑bromoglutarimides—including 4,4‑dimethyl variants—were directly coupled with diverse aryl and heteroaryl bromides via Brønsted‑acid‑assisted Ni‑electrocatalysis to yield C–C linked glutarimide products in a single step. This contrasts with traditional 4–8‑step sequences that require protection/deprotection of the glutarimide NH and pre‑functionalization of the α‑position [1]. The single‑step route reduces synthetic step count by 3–7 steps compared to reported multi‑step syntheses of analogous cereblon ligands [2].
| Evidence Dimension | Number of synthetic steps to obtain C–C linked glutarimide-CRBN ligand |
|---|---|
| Target Compound Data | 1 step (Ni‑electrocatalytic cross‑coupling of α‑bromoglutarimide with aryl bromide) |
| Comparator Or Baseline | 4–8 steps (multi‑step sequences involving glutarimide NH protection, α‑alkylation, deprotection, purification) |
| Quantified Difference | 3–7 step reduction (75–88% decrease in step count) |
| Conditions | Batch and flow electrochemical cells; Ni catalyst, Brønsted acid additive, room temperature to 50°C; demonstrated on 4,4‑dimethyl‑substituted α‑bromoglutarimide substrates |
Why This Matters
Fewer synthetic steps translates directly to lower cost, reduced waste, and higher throughput for medicinal chemistry programs that require extensive glutarimide‑containing compound libraries.
- [1] Neigenfind, P. et al. (2024). Simplifying Access to Targeted Protein Degraders via Nickel Electrocatalytic Cross-Coupling. Angewandte Chemie International Edition, 63(16), e202319856. DOI: 10.1002/anie.202319856. View Source
- [2] International Patent Application WO 2005/116008 (2005). Process for producing piperidine-2,6-diones heterocyclically substituted in the 3‑position. View Source
